REACTION_CXSMILES
|
[BH4-].[Na+].[F:3][C:4]([F:44])([F:43])[C:5]1[CH:6]=[C:7]([C:15]([CH3:42])([CH3:41])[C:16]([N:18]([C:20]2[CH:21]=[N:22][C:23]([N:34]3[CH2:39][CH2:38][N:37]([CH3:40])[CH2:36][CH2:35]3)=[CH:24][C:25]=2[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH:32]=[O:33])[CH3:19])=[O:17])[CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1>CO.[Cl-].[Na+].O>[F:44][C:4]([F:3])([F:43])[C:5]1[CH:6]=[C:7]([C:15]([CH3:42])([CH3:41])[C:16]([N:18]([C:20]2[CH:21]=[N:22][C:23]([N:34]3[CH2:35][CH2:36][N:37]([CH3:40])[CH2:38][CH2:39]3)=[CH:24][C:25]=2[C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=2[CH2:32][OH:33])[CH3:19])=[O:17])[CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
15 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
2-(3,5-bis-trifluoromethyl-phenyl)-N-[4-(2-formyl-phenyl)-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-N-methyl-isobutyramide
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C)C=1C=NC(=CC1C1=C(C=CC=C1)C=O)N1CCN(CC1)C)(C)C)(F)F
|
Name
|
brine
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at 0° C
|
Type
|
ADDITION
|
Details
|
was added at 0° C
|
Type
|
DISTILLATION
|
Details
|
Methanol was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 20 ml ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 20 ml brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(C(=O)N(C)C=1C=NC(=CC1C1=C(C=CC=C1)CO)N1CCN(CC1)C)(C)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |